



Adinazolam's classification as a triazolobenzodiazepine

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An In-depth Technical Guide to the Classification of Adinazolam as a Triazolobenzodiazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adinazolam is a psychoactive compound belonging to the triazolobenzodiazepine (TBZD) class. Structurally, it is a benzodiazepine derivative with a fused triazole ring, a modification designed to enhance its pharmacological properties.[1] Developed initially to improve upon the antidepressant effects of alprazolam, adinazolam exhibits a distinct pharmacological profile characterized by anxiolytic, anticonvulsant, sedative, and antidepressant activities.[1][2][3] It functions as a prodrug, with its primary, more potent active metabolite being N-desmethyladinazolam (NDMAD).[4] This guide provides a detailed technical overview of adinazolam, focusing on its chemical classification, mechanism of action, metabolic pathways, and the experimental methodologies used to characterize it.

Chemical Classification and Structure

Adinazolam is chemically classified as a triazolo[4,3-a]benzodiazepine. This structure consists of a core benzodiazepine system fused with a triazole ring. The formal IUPAC name for **adinazolam** is 1-(8-Chloro-6-phenyl-4H-triazolo[4,3-a]benzodiazepin-1-yl)-N,N-dimethylmethanamine. The key structural features include a chloro substituent at the 8-position, a phenyl group at the 6-position, and a dimethylaminomethyl group at the 1-position of



the triazolo[4,3-a]benzodiazepine skeleton. This unique aminoalkyl group at the triazole ring distinguishes it structurally from other triazolobenzodiazepines like alprazolam.

Table 1: Chemical and Physical Properties of Adinazolam

Property	Value	Reference
IUPAC Name	1-(8-Chloro-6-phenyl-4H- triazolo[4,3-a]benzodiazepin-1- yl)-N,N-dimethylmethanamine	
Molecular Formula	C19H18CIN5	-
Molecular Weight	351.83 g/mol	-
CAS Number	37115-32-5	-
Appearance	White or yellowish powder	-

Mechanism of Action: GABAergic Modulation

Adinazolam exerts its central nervous system effects by acting as a positive allosteric modulator of the y-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain.

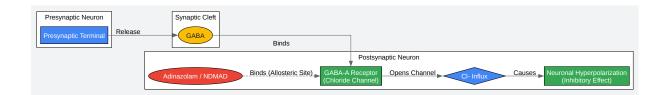
Signaling Pathway:

- GABA Binding: In the central nervous system, GABA is released into the synaptic cleft and binds to the GABA-A receptor.
- Channel Opening: This binding event causes a conformational change in the receptor, opening its integral chloride (Cl⁻) ion channel.
- Neuronal Hyperpolarization: The influx of Cl⁻ ions into the neuron leads to hyperpolarization
 of the cell membrane, making it less likely to fire an action potential and thus producing an
 inhibitory effect.
- Adinazolam/NDMAD Modulation: Adinazolam and its active metabolite, NDMAD, bind to a
 distinct allosteric site on the GABA-A receptor, known as the benzodiazepine (BZD) receptor



site. This binding induces a conformational change that increases the affinity of the receptor for GABA.

• Enhanced Inhibition: By potentiating the effect of GABA, **adinazolam** increases the frequency of Cl⁻ channel opening, leading to enhanced neuronal inhibition and producing its characteristic sedative, anxiolytic, and anticonvulsant effects.



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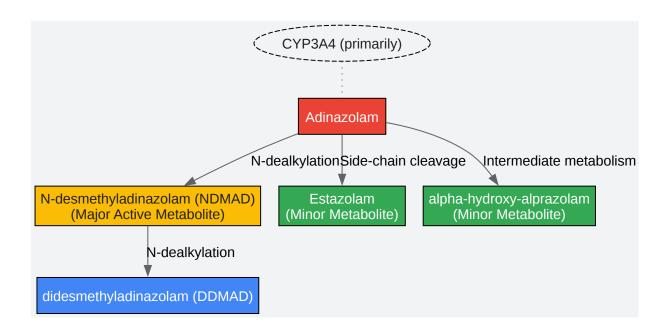
Figure 1: Adinazolam's modulation of the GABA-A receptor signaling pathway.

Metabolism and Pharmacokinetics

Adinazolam is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 being a key enzyme in its biotransformation. It functions as a prodrug, with over 95% of an administered dose being converted to its primary active metabolite, N-desmethyladinazolam (NDMAD). NDMAD is significantly more potent than the parent compound and is responsible for most of the observed benzodiazepine-like effects.

Metabolic Pathway: The primary metabolic reaction is N-dealkylation, where the dimethylaminomethyl side chain is demethylated to form NDMAD. NDMAD is subsequently metabolized to didesmethyladinazolam (DDMAD). Minor metabolic pathways include the formation of estazolam and alpha-hydroxy-alprazolam.





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Figure 2: Primary metabolic pathway of Adinazolam.

Pharmacokinetic Data: **Adinazolam** is characterized by a rapid clearance and a short elimination half-life, while its active metabolite NDMAD has a lower clearance rate.

Table 2: Pharmacokinetic Parameters of Adinazolam and NDMAD

Parameter	Adinazolam	N- desmethyladinazol am (NDMAD)	Reference
Elimination Half-life (t½)	~2.9 hours	~2.8 hours	
Clearance (CL)	~444 mL/min	~321 mL/min (~50% of Adinazolam)	
Volume of Distribution (Vd)	~106 L	~100 L	



Receptor Binding Affinity: The binding affinity of **adinazolam** and NDMAD to the benzodiazepine receptor site has been quantified by their ability to displace the radioligand [³H]flunitrazepam. These studies demonstrate the significantly higher affinity of the NDMAD metabolite.

Table 3: Benzodiazepine Receptor Binding Affinity

Compound	Inhibition Constant (Ki)	Reference
Adinazolam	208 nM	_
N-desmethyladinazolam (NDMAD)	6.96 nM	

Key Experimental Protocols In Vitro Benzodiazepine Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the GABA-A benzodiazepine receptor site.

- Objective: To quantify the affinity of **adinazolam** and its metabolites by measuring their ability to displace [³H]flunitrazepam from rat brain membrane preparations.
- Protocol Outline:
 - Membrane Preparation: Whole brains (excluding cerebellum) from male Wistar rats are homogenized in a cold Na-K phosphate buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in fresh buffer to a specific protein concentration.
 - Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration
 of [³H]flunitrazepam (e.g., 1 nM) and varying concentrations of the test compound
 (adinazolam or NDMAD).
 - Non-Specific Binding Determination: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled BZD (e.g., 10 μM diazepam) to determine non-specific binding.

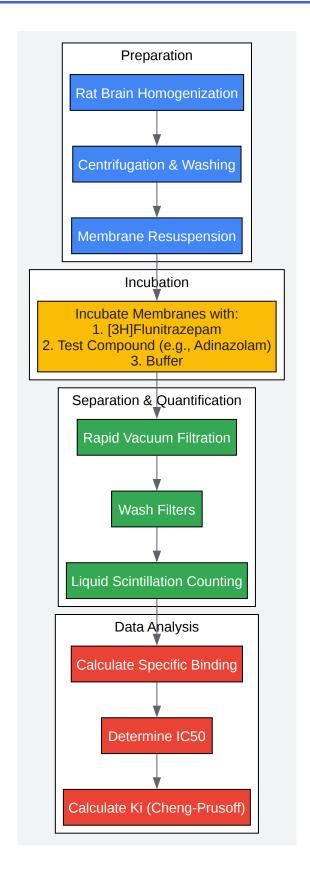






- Equilibrium and Termination: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C). The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- Quantification: The filters are washed with cold buffer, and the radioactivity retained on the filters is measured using liquid scintillation counting.
- Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined from concentration-response curves. The Ki is then calculated using the Cheng-Prusoff equation.





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Figure 3: Experimental workflow for a radioligand binding assay.



In Vivo Anticonvulsant Activity Assessment (scPTZ Model)

This model is used to screen for compounds effective against myoclonic or absence seizures by assessing their ability to raise the seizure threshold.

- Objective: To determine the anticonvulsant efficacy of adinazolam.
- Protocol Outline:
 - Animals: Male CF-1 mice (20-25g) are used.
 - Dosing: Animals are divided into groups and administered the test compound
 (adinazolam), a vehicle control, or a positive control (e.g., diazepam) via intraperitoneal
 (i.p.) injection.
 - Pre-treatment Time: The test is conducted at the time of peak effect (TPE) for the administered compound, determined in preliminary studies.
 - Convulsant Administration: A subcutaneous (s.c.) injection of Pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered at a dose predetermined to induce clonic seizures in control animals (e.g., 85 mg/kg).
 - Observation: Animals are placed in individual observation chambers and monitored for a set period (e.g., 30 minutes) for the onset of characteristic clonic seizures.
 - Endpoint: The primary endpoint is the presence or absence of a clonic seizure lasting for a
 defined duration (e.g., >5 seconds). The ability of the test compound to prevent the
 seizure is recorded as a positive result.
 - Data Analysis: The dose of the drug required to protect 50% of the animals from seizures
 (ED₅₀) is calculated using probit analysis.

Human Pharmacokinetic Study

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in humans.



- Objective: To determine the pharmacokinetic profiles of adinazolam and NDMAD following oral or intravenous administration.
- Protocol Outline:
 - Subjects: Healthy, non-obese male volunteers are recruited.
 - Study Design: A randomized, double-blind, placebo-controlled, crossover design is typically used. Each subject receives the test drug (e.g., adinazolam mesylate at a specific dose), the metabolite (e.g., NDMAD mesylate), and a placebo on separate occasions, with a washout period between treatments.
 - Drug Administration: The drug is administered as a single oral dose or intravenous infusion.
 - Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).
 - Plasma Analysis: Plasma is separated by centrifugation and stored frozen. The concentrations of adinazolam and its metabolites are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
 - Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters (t½, CL, Vd, AUC) for both the parent drug and its metabolites using non-compartmental analysis.

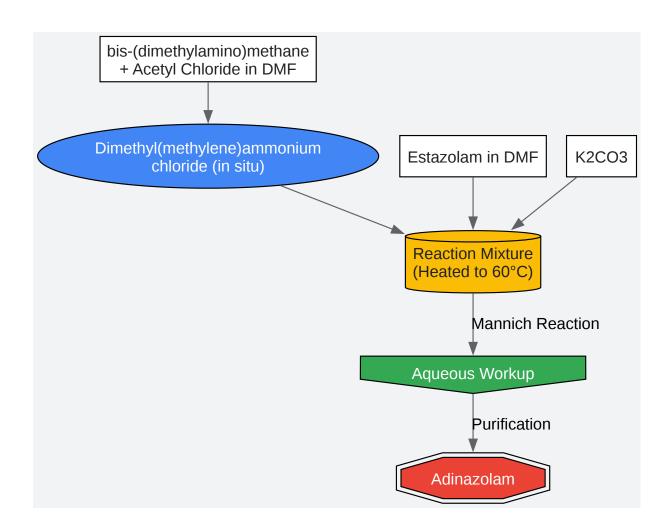
Synthesis

Several synthetic routes for **adinazolam** have been reported. A high-yield, one-step conversion from the readily available pharmaceutical estazolam is particularly notable for its efficiency.

- Objective: To synthesize adinazolam from estazolam.
- Reaction: Mannich reaction of estazolam with dimethyl(methylene)ammonium chloride.
- Procedure Outline:



- Reagent Preparation: Bis-(dimethylamino)methane is dissolved in dimethylformamide (DMF) and cooled. Acetyl chloride in DMF is added to form the dimethyl(methylene)ammonium chloride salt in situ.
- Reaction: Potassium carbonate (K₂CO₃) is added, followed by a solution of estazolam in DMF.
- Heating: The reaction mixture is heated (e.g., to 60°C) for several hours to drive the reaction to completion.
- Workup and Purification: Following the reaction, a standard aqueous workup is performed to isolate the crude product. Adinazolam is then purified, for example, by recrystallization.





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Figure 4: Simplified workflow for the synthesis of **Adinazolam** from Estazolam.

Conclusion

Adinazolam is a structurally distinct triazolobenzodiazepine that acts as a prodrug for the potent GABA-A receptor modulator, N-desmethyladinazolam. Its classification is firmly established through its chemical structure, which features a benzodiazepine system fused with a triazole ring, and its pharmacological mechanism, which involves the potentiation of GABAergic neurotransmission. The technical data, derived from a range of in vitro and in vivo experimental protocols, provide a comprehensive understanding of its binding affinity, metabolic fate, and resulting pharmacological effects. This guide serves as a foundational resource for professionals in the fields of pharmacology and drug development engaged in the study of benzodiazepine derivatives.

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